Riboflavina 4'-fosfato

Descripción general

Descripción

Riboflavin 4’-phosphate, also known as flavin mononucleotide (FMN), is a derivative of riboflavin (vitamin B2). It plays a crucial role in various biological processes as a coenzyme for numerous oxidative enzymes. Riboflavin 4’-phosphate is essential for the metabolism of carbohydrates, fats, and proteins, and it is involved in the electron transport chain, which is vital for cellular respiration and energy production .

Aplicaciones Científicas De Investigación

Biochemical Role and Mechanism of Action

Riboflavin 4'-phosphate is a precursor for flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential cofactors for numerous enzymes involved in metabolic pathways. These cofactors participate in redox reactions, influencing energy production and metabolism in cells .

Key Functions:

- Cofactor for Enzymes: FMN and FAD are vital for enzymes such as oxidases, dehydrogenases, and monooxygenases.

- Antioxidant Properties: Riboflavin 4'-phosphate exhibits antioxidant activity, helping to mitigate oxidative stress in cells .

Nutritional Applications

Riboflavin 4'-phosphate is utilized in dietary supplements and fortified foods to address riboflavin deficiency, which can lead to health issues such as anemia and skin disorders. Its bioavailability and efficacy make it a preferred form in nutritional formulations .

Nutritional Benefits:

- Supports Metabolism: Enhances the metabolism of carbohydrates, fats, and proteins.

- Promotes Healthy Skin and Eyes: Contributes to maintaining skin integrity and eye health.

Pharmaceutical Applications

Research indicates that riboflavin 4'-phosphate has potential therapeutic applications, particularly in cancer treatment. Studies have shown that it can influence tumor growth by modulating key signaling pathways .

Case Study: Ovarian Cancer Treatment

A recent study investigated the effects of riboflavin alongside other phytochemicals from Linum usitatissimum (flaxseed) on ovarian cancer cells. The findings suggested that riboflavin plays a role in suppressing tumor growth by interacting with specific proteins involved in cancer progression .

Safety assessments have been conducted to evaluate the effects of riboflavin 4'-phosphate when administered as a dietary supplement. These studies confirm its safety profile when used within recommended limits .

Mecanismo De Acción

Target of Action

Riboflavin 4’-Phosphate, also known as Riboflavin 4’-Monophosphate, is an essential component of two major coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These coenzymes are the primary targets of Riboflavin 4’-Phosphate and play significant roles in various biological processes .

Mode of Action

Riboflavin 4’-Phosphate interacts with its targets, FMN and FAD, by serving as a precursor for their formation . It binds to enzymes such as riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, which are involved in the synthesis of FMN and FAD . The interaction of Riboflavin 4’-Phosphate with these enzymes results in the formation of these coenzymes, which are crucial for various biochemical reactions .

Biochemical Pathways

Riboflavin 4’-Phosphate affects several biochemical pathways. It plays a key role in energy production, cellular function, growth, and development, and the metabolism of fats, drugs, and steroids . It is also involved in the conversion of the amino acid tryptophan to niacin and the conversion of vitamin B6 to the coenzyme pyridoxal 5’-phosphate .

Pharmacokinetics

The absorption of Riboflavin 4’-Phosphate occurs via the gastrointestinal tract and increases with food . Once absorbed, it undergoes metabolism in the liver . The body stores only small amounts of Riboflavin 4’-Phosphate in the liver, heart, and kidneys.

Result of Action

The action of Riboflavin 4’-Phosphate results in various molecular and cellular effects. It plays a critical role in a wide range of biological pathways and processes, mainly serving as a coenzyme for a variety of flavoprotein enzymes . It also has antioxidant properties and can protect the body against oxidative stress, especially lipid peroxidation and reperfusion oxidative injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Riboflavin 4’-Phosphate. For instance, Riboflavin 4’-Phosphate can serve as a prooxidant when exposed to ultraviolet irradiation . Moreover, certain environmental carcinogens can cause a greater increase in oxidative DNA damage and tumorigenesis in riboflavin-deficient organisms compared with those sufficient in riboflavin .

Análisis Bioquímico

Biochemical Properties

Riboflavin 4’-phosphate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Riboflavin 4’-phosphate is the precursor for the active enzyme cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These enzymes function in the oxidative degradation of pyruvate, fatty acids, and amino acids .

Cellular Effects

Riboflavin 4’-phosphate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Riboflavin 4’-phosphate is essential for the synthesis of myelin and its deficiency can determine the disruption of myelin lamellae .

Molecular Mechanism

The molecular mechanism of Riboflavin 4’-phosphate involves its conversion into its active forms, FMN and FAD. This process occurs within the cellular cytoplasm of many tissues, but mostly in the small intestine, liver, heart, and kidney . An ATP-dependent phosphorylation transforms riboflavin into FMN, which subsequently is complexed with certain apoenzymes to various flavoproteins .

Temporal Effects in Laboratory Settings

The effects of Riboflavin 4’-phosphate change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Riboflavin 4’-phosphate vary with different dosages in animal models. For instance, studies have shown that patients with autosomal recessive disorders of riboflavin metabolism may benefit from riboflavin supplementation .

Metabolic Pathways

Riboflavin 4’-phosphate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Riboflavin 4’-phosphate is biosynthesized from GTP and ribulose 5-phosphate .

Transport and Distribution

Riboflavin 4’-phosphate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . Riboflavin vitamin is absorbed by action of RFVT3 at the apical membrane and is released in blood by RFVT1 and 2 .

Subcellular Localization

The subcellular localization of Riboflavin 4’-phosphate and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . All three RIBA isoforms are shown to be translocated into chloroplasts as GFP fusion proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Riboflavin 4’-phosphate can be synthesized through the phosphorylation of riboflavin. This process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled conditions. The reaction is carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of riboflavin 4’-phosphate is primarily achieved through microbial fermentation. Microorganisms such as Ashbya gossypii, Bacillus subtilis, and Candida famata are genetically engineered to overproduce riboflavin, which is then phosphorylated to form riboflavin 4’-phosphate. The fermentation process is optimized by regulating the metabolic flux of the pentose phosphate pathway and purine pathway .

Análisis De Reacciones Químicas

Types of Reactions: Riboflavin 4’-phosphate undergoes various chemical reactions, including:

Oxidation: Riboflavin 4’-phosphate can be oxidized to form riboflavin 5’-phosphate.

Reduction: It can be reduced to form dihydroriboflavin 4’-phosphate.

Hydrolysis: Riboflavin 4’-phosphate can undergo hydrolysis to yield riboflavin and inorganic phosphate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products:

Oxidation: Riboflavin 5’-phosphate.

Reduction: Dihydroriboflavin 4’-phosphate.

Hydrolysis: Riboflavin and inorganic phosphate.

Comparación Con Compuestos Similares

Riboflavin (Vitamin B2): The parent compound of riboflavin 4’-phosphate.

Flavin adenine dinucleotide (FAD): Another derivative of riboflavin that acts as a coenzyme in redox reactions.

Lumichrome: A degradation product of riboflavin with similar fluorescent properties.

Uniqueness: Riboflavin 4’-phosphate is unique due to its role as an intermediate in the biosynthesis of flavin adenine dinucleotide (FAD) and its involvement in a wide range of biological processes. Its ability to act as a photosensitizer and its applications in photodynamic therapy further distinguish it from other riboflavin derivatives .

Actividad Biológica

Riboflavin 4'-phosphate, also known as flavin mononucleotide (FMN), is a biologically active form of riboflavin (vitamin B2) that serves as a coenzyme in various enzymatic reactions. This article explores the biological activities, mechanisms of action, and clinical implications of riboflavin 4'-phosphate, supported by data tables, case studies, and relevant research findings.

Biochemical Role and Mechanisms

Riboflavin 4'-phosphate is essential for the formation of two major coenzymes: flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These coenzymes play critical roles in:

- Energy Metabolism : FMN and FAD are involved in oxidative phosphorylation and the electron transport chain, facilitating ATP production.

- Metabolism of Nutrients : They are crucial for the metabolism of carbohydrates, fats, and proteins. For example, FAD is necessary for the conversion of tryptophan to niacin and vitamin B6 to its active form, pyridoxal 5'-phosphate .

- Antioxidant Functions : Riboflavin derivatives exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

1. Enzymatic Pathways Involving Riboflavin 4'-phosphate

Recent studies have identified novel enzymatic pathways involving riboflavin 4'-phosphate. For instance, an enzyme activity that converts FAD to riboflavin 4',5'-cyclic phosphate has been characterized, suggesting its potential role as a regulatory signal in cellular processes . This pathway highlights the importance of riboflavin derivatives in mammalian biochemistry.

2. Clinical Implications

Riboflavin 4'-phosphate has been investigated for its therapeutic potential in various conditions:

- Migraine Management : A retrospective study involving children indicated that high-dose riboflavin supplementation (200-400 mg/day) significantly reduced the frequency and intensity of migraine attacks . The beneficial effects persisted for up to 1.5 years after treatment.

- Riboflavin Transporter Deficiency : Patients with genetic mutations affecting riboflavin transporters exhibit severe deficiency symptoms. High-dose riboflavin supplementation has shown life-saving potential in these cases .

Table 1: Biological Activities of Riboflavin 4'-phosphate

| Activity | Description |

|---|---|

| Energy Metabolism | Essential for ATP production via oxidative phosphorylation |

| Nutrient Metabolism | Involved in the metabolism of carbohydrates, fats, proteins |

| Antioxidant Properties | Reduces oxidative stress through free radical scavenging |

| Regulatory Functions | Acts as a signaling molecule in various biochemical pathways |

Table 2: Clinical Studies on Riboflavin Supplementation

| Study Type | Population | Dosage | Outcome |

|---|---|---|---|

| Retrospective Study | Children with migraines | 200-400 mg/day | Reduced frequency and intensity of migraines |

| Case Study | Patients with transporter deficiency | High-dose supplementation | Improved symptoms and health outcomes |

Propiedades

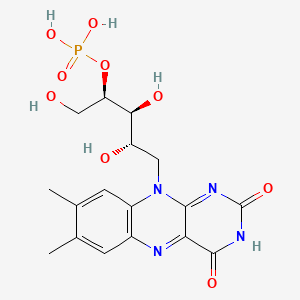

IUPAC Name |

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-1,3,4-trihydroxypentan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(24)12(6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVUQJXWKQLALR-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60697-29-2 | |

| Record name | Riboflavin 4'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060697292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 4'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2M9UPC3G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.